H-Nva-pna hbr

Descripción general

Descripción

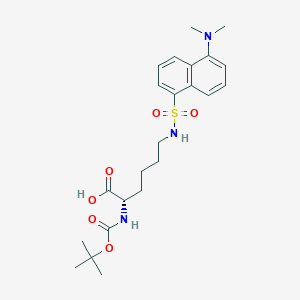

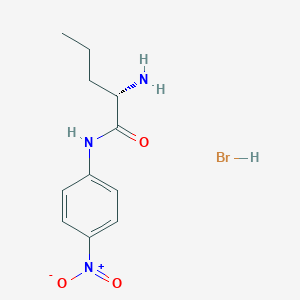

H-Nva-pna hbr, also known as L-Norvaline-4-Nitroanilide Hydrobromide, is a chemical compound with the molecular formula C11H16BrN3O3 and a molecular weight of 318.17 . It is a type of peptide nucleic acid (PNA), which is an important class of DNA/RNA mimics .

Molecular Structure Analysis

PNAs have a neutral polyamide backbone, which results in significant stability of its hybrid structure with complementary oligonucleotides . The molecular structure of H-Nva-pna hbr is represented by the formula C11H16BrN3O3 .Chemical Reactions Analysis

The chemical reactions involving PNAs are complex and involve various factors. The PNA elongation process can be jeopardized by intra/inter chain aggregation and side reactions . These hurdles can be overcome using different protecting group strategies on the PNA monomer .Aplicaciones Científicas De Investigación

Therapeutic Applications

PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength and stability over a wide range of temperatures and pH . These properties make them ideal candidates for therapeutic applications . For instance, they have been widely used as antisense oligonucleotides (ASOs), which can bind to and modulate specific regions of DNA or RNA, and consequently interfere with protein production .

Diagnostic Applications

PNAs have also been used in diagnostic applications . Their low intrinsic electrostatic repulsion against complementary target oligonucleotides allows them to be used as probes for gene cloning and mutation detection .

Anti-Pathogenic Applications

The antisense mechanisms of PNAs can be used to design molecules that alter gene expression selectively at the RNA level . This makes them a powerful tool for developing anti-pathogenic applications .

Anti-Neurodegenerative Disease Applications

PNAs have been used in the development of treatments for neurodegenerative diseases . By targeting specific genes associated with these diseases, PNAs can potentially slow down or halt their progression .

Anti-Cancer Applications

PNAs have shown promise in the field of oncology . They can be designed to target cancer-related genes, potentially inhibiting the growth of cancer cells .

Cellular Uptake Studies

The cellular uptake of PNAs has been investigated in various cell lines . For instance, it has been found that both modified PNA and the NLS peptide were internalized into rhabdomyosarcoma cells (RH30 cells) and localized to the nuclei .

These are just a few of the many potential applications of PNAs in scientific research. Their unique properties and versatility make them a promising tool in various fields of study .

Mecanismo De Acción

Target of Action

H-Nva-pna hbr is a substrate for elastase, trypsin, and chymotrypsin . These enzymes play crucial roles in various biological processes, including digestion and immune response.

Mode of Action

As a substrate for elastase, trypsin, and chymotrypsin, it likely interacts with these enzymes, leading to its breakdown and the subsequent release of smaller peptide fragments .

Biochemical Pathways

The biochemical pathways affected by H-Nva-pna hbr are likely related to the functions of elastase, trypsin, and chymotrypsin. These enzymes are involved in the breakdown of proteins into smaller peptides, a process that is essential for digestion and other biological processes .

Pharmacokinetics

PNAs are known to be rapidly absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of H-Nva-pna hbr’s action are likely related to its role as a substrate for elastase, trypsin, and chymotrypsin. By interacting with these enzymes, H-Nva-pna hbr may influence protein digestion and other related processes .

Action Environment

The action of H-Nva-pna hbr, like other PNAs, can be influenced by various environmental factors. For instance, the stability of PNAs can be affected by temperature and pH . Additionally, the efficacy of H-Nva-pna hbr may be influenced by the presence of other compounds that can interact with elastase, trypsin, and chymotrypsin .

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHUIHIRFDFVBT-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Nva-pna hbr | |

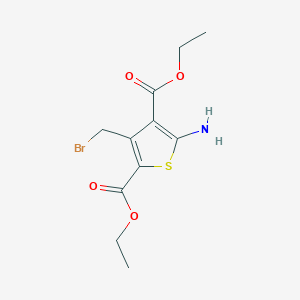

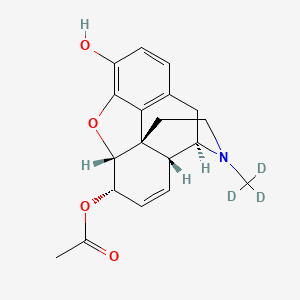

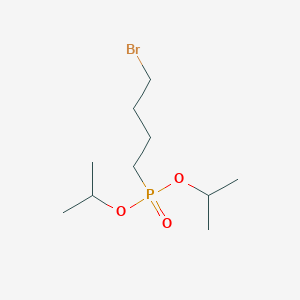

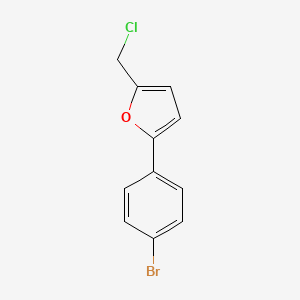

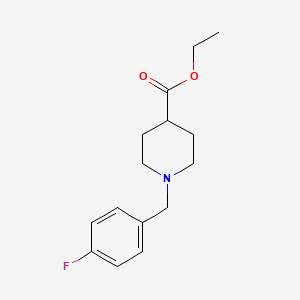

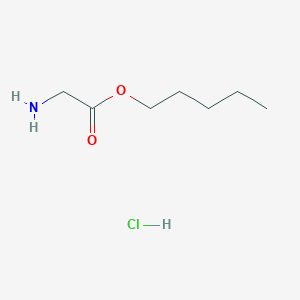

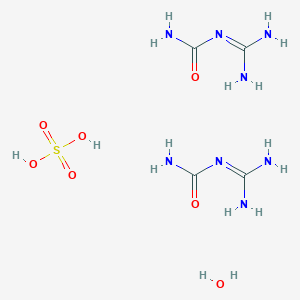

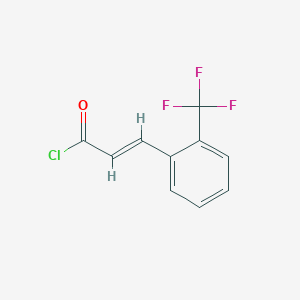

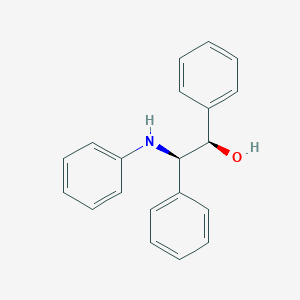

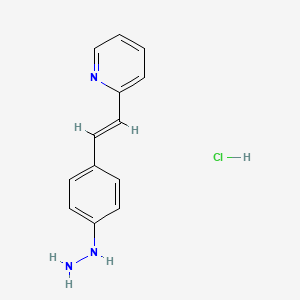

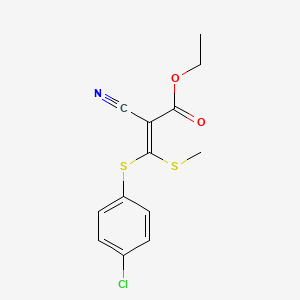

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.